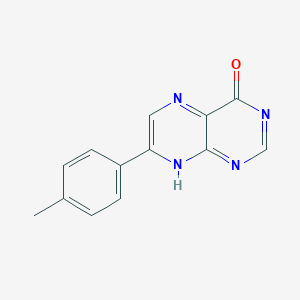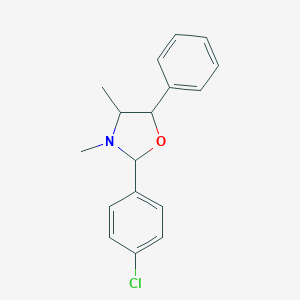
2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals. It can include observing changes in the compound when it’s exposed to different conditions or combined with other substances .Physical And Chemical Properties Analysis
This involves studying the characteristics of the compound, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Structural and Photochemical Studies
Structural Insights and Photochromic Properties : The synthesis of 1,3-oxazolidine derivatives, including compounds structurally related to "2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine," has provided insights into the impact of substituents on photochromic behaviors. For instance, studies on 3’-(4-chlorophenyl)-5’,5’-dimethyl-2’-oxospiro[(2H)-chromene-2,4’-1,3-oxazolidine] have explored the donor influence of chlorine atoms on the structural and photochemical properties of spiropyrans, a class of compounds known for their reversible photo-induced color changes (Luk’yanov et al., 2016).
Spectroscopic and Photophysical Analysis
Fluorescent Molecular Probes : The creation of fluorescent solvatochromic dyes based on oxazolidine structures, including 2,5-Diphenyloxazoles with specific substituents, has been significant for developing sensitive fluorescent molecular probes. These probes are used to study biological events and processes, benefiting from their strong solvent-dependent fluorescence, which allows for versatile applications in bioimaging and diagnostics (Diwu et al., 1997).
Thermodynamics and Chemical Properties
Combustion and Vaporization Studies : Research on the combustion and vaporization of oxazolidines, including compounds like "this compound," has contributed to understanding their thermodynamic properties. These studies provide valuable data on the standard molar enthalpies of formation and combustion, crucial for applications in materials science and chemical engineering (Gudiño et al., 1998).
Catalysis and Chemical Synthesis
Catalytic Oxidation : The synthesis of new Cu(II) complexes with 1,3-oxazolidine-based ligands demonstrates the catalytic potential of oxazolidine derivatives in oxidation reactions. These complexes have shown effectiveness in the oxidation of benzyl alcohols, highlighting the role of oxazolidines in developing new catalysts for organic synthesis (Bikas et al., 2018).
Material Science and Engineering
Optoelectronic Properties : The synthesis and characterization of oxazolidine compounds have also focused on their optoelectronic properties. For example, studies involving the synthesis of bicyclic oxazolidine compounds and their structural characterization via spectroscopy and X-ray crystallography have provided insights into their potential applications in materials science, especially in the development of new materials with specific electronic and photophysical properties (Abbas et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-16(13-6-4-3-5-7-13)20-17(19(12)2)14-8-10-15(18)11-9-14/h3-12,16-17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVESJYKJYWRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Oxido-2-pyridinyl)methyl]pyridinium](/img/structure/B372663.png)
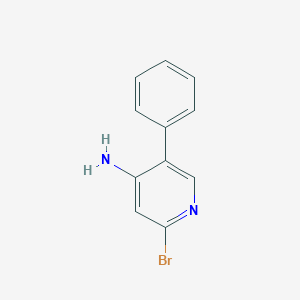


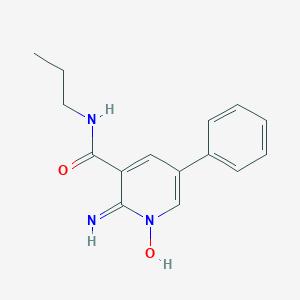
![5H-pyrido[2',3':4,5]pyrrolo[3,2-b]pyridine](/img/structure/B372669.png)

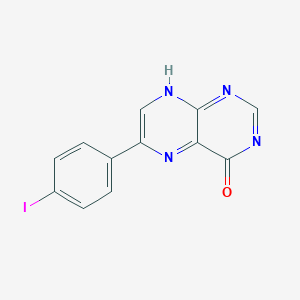

![2-([1,2,3]Triazolo[4,5-c]pyridin-1-yl)pyridine](/img/structure/B372676.png)
